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Abstract
(3-Phenyl-2-propen-1-YL)propylamine, systematically known as N-propyl-3-phenylprop-2-en-

1-amine, is a member of the cinnamylamine class of compounds. These molecules,

characterized by a phenyl group attached to a propenyl amine backbone, are of significant

interest in medicinal chemistry due to their potential biological activities. This technical guide

provides a comprehensive overview of the chemical structure, properties, synthesis, and

potential biological relevance of (3-Phenyl-2-propen-1-YL)propylamine. The information

presented herein is intended to serve as a valuable resource for researchers and professionals

engaged in drug discovery and development.

Chemical Structure and Properties
The chemical structure of (3-Phenyl-2-propen-1-YL)propylamine consists of a propyl group

attached to the nitrogen atom of a 3-phenylprop-2-en-1-amine, also known as cinnamylamine.

The presence of a carbon-carbon double bond in the propenyl chain gives rise to the possibility
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of (E) and (Z) geometric isomers. The (E)-isomer, where the phenyl and aminomethyl groups

are on opposite sides of the double bond, is generally the more stable and common form.

Table 1: Physicochemical Properties of (3-Phenyl-2-propen-1-YL)propylamine

Property Value Source

IUPAC Name
N-propyl-3-phenylprop-2-en-1-

amine
-

Molecular Formula C₁₂H₁₇N -

Molecular Weight 175.27 g/mol --INVALID-LINK--

XLogP3 2.8 --INVALID-LINK--

Topological Polar Surface Area 12 Å² --INVALID-LINK--

Hydrogen Bond Donor Count 1 --INVALID-LINK--

Hydrogen Bond Acceptor

Count
1 --INVALID-LINK--

Rotatable Bond Count 4 --INVALID-LINK--

Note: The properties listed above are computed values and may differ slightly from

experimental data.

Table 2: Predicted Spectroscopic Data for (3-Phenyl-2-propen-1-YL)propylamine
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Spectroscopy Predicted Data

¹H NMR

δ 7.20-7.40 (m, 5H, Ar-H), 6.55 (d, 1H, Ph-

CH=), 6.25 (dt, 1H, =CH-CH₂), 3.40 (d, 2H, -

CH₂-N), 2.60 (t, 2H, N-CH₂-), 1.55 (sext, 2H, -

CH₂-CH₃), 0.95 (t, 3H, -CH₃)

¹³C NMR

δ 140.0 (Ar-C), 132.0 (Ph-CH=), 128.5 (Ar-C),

127.0 (Ar-C), 126.0 (Ar-C), 125.0 (=CH-CH₂),

52.0 (-CH₂-N), 50.0 (N-CH₂-), 23.0 (-CH₂-CH₃),

11.5 (-CH₃)

IR (cm⁻¹)

~3300 (N-H stretch), ~3020 (aromatic C-H

stretch), ~2950, 2870 (aliphatic C-H stretch),

~1600 (C=C stretch), ~1490, 1450 (aromatic

C=C stretch), ~970 (trans C-H bend)

Mass Spec (m/z)
175 (M+), 146 ([M-C₂H₅]⁺), 117 ([M-C₃H₇N]⁺),

91 ([C₇H₇]⁺)

Note: The predicted spectroscopic data is based on the analysis of structurally similar

compounds and general principles of spectroscopy. Experimental verification is required.

Experimental Protocols
The primary route for the synthesis of (3-Phenyl-2-propen-1-YL)propylamine is the reductive

amination of cinnamaldehyde with propylamine. This one-pot reaction involves the formation of

an intermediate imine, which is then reduced to the corresponding amine.

Synthesis via Reductive Amination
Materials:

Cinnamaldehyde

Propylamine

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
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Dichloromethane (DCM) or Methanol (MeOH) as solvent

Acetic acid (catalytic amount)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of cinnamaldehyde (1.0 eq) in dichloromethane or methanol, add propylamine

(1.2 eq).

Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

Stir the reaction mixture at room temperature for 1-2 hours.

Slowly add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) in portions

to the reaction mixture.

Continue stirring at room temperature for an additional 12-24 hours.

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purification
The crude (3-Phenyl-2-propen-1-YL)propylamine can be purified by flash column

chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization
The purified product should be characterized by standard analytical techniques:

¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

Infrared (IR) spectroscopy to identify functional groups.

Mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

High-performance liquid chromatography (HPLC) to assess purity.

Potential Biological Activities and Signaling
Pathways
While specific biological data for (3-Phenyl-2-propen-1-YL)propylamine is not extensively

available, the activities of related cinnamylamine and phenylpropylamine derivatives suggest

potential therapeutic applications.

Antimicrobial Activity
Cinnamaldehyde and its derivatives are known to possess antimicrobial properties. The

lipophilicity of the N-substituent can influence this activity. The propyl group in (3-Phenyl-2-
propen-1-YL)propylamine may enhance its ability to penetrate microbial cell membranes,

potentially leading to antimicrobial effects.

Neurological Activity
Cinnamamide and phenylpropylamine derivatives have been investigated for their effects on

the central nervous system. Some have shown potential as anticonvulsant, antidepressant, and

neuroprotective agents. These effects are often mediated through interactions with various

receptors and ion channels in the brain.

Putative Signaling Pathway
Based on the known neuroprotective effects of cinnamaldehyde derivatives, a hypothetical

signaling pathway for (3-Phenyl-2-propen-1-YL)propylamine can be proposed.

Cinnamaldehyde has been shown to modulate neuroinflammatory pathways.[1][2] It is
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plausible that (3-Phenyl-2-propen-1-YL)propylamine could exert neuroprotective effects by

inhibiting pro-inflammatory signaling cascades.
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Click to download full resolution via product page

Figure 1. Putative anti-inflammatory signaling pathway.

Experimental and Logical Workflows
The synthesis and evaluation of (3-Phenyl-2-propen-1-YL)propylamine follows a logical

progression from chemical synthesis to biological testing.
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Figure 2. Drug discovery workflow for the title compound.
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Conclusion
(3-Phenyl-2-propen-1-YL)propylamine represents a synthetically accessible derivative of

cinnamylamine with potential for biological activity. This guide has provided a detailed overview

of its chemical properties, a plausible synthetic protocol, and a discussion of its potential

therapeutic applications based on related compounds. The workflows and putative signaling

pathway presented offer a framework for future research into this and similar molecules.

Further experimental investigation is warranted to fully elucidate the physicochemical

properties and pharmacological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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